Lys-Pro-Glu
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Overview
Description
Lys-Pro-Glu, also known as Lysine-Proline-Glutamic acid, is a tripeptide composed of the amino acids lysine, proline, and glutamic acid. Tripeptides like this compound are of significant interest in various fields due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Pro-Glu typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glutamic acid) to a solid resin. The amino acids are then sequentially added in a specific order (proline followed by lysine) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to form peptide bonds . The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions. After the synthesis is complete, the peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers that follow the same principles as SPPS. These machines allow for the efficient and reproducible synthesis of large quantities of peptides. Additionally, advancements in biotechnology have enabled the use of recombinant DNA technology to produce peptides in microbial systems, offering an alternative method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Lys-Pro-Glu can undergo various chemical reactions, including:
Oxidation: The amino acid residues in this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can reverse oxidative modifications, restoring the original peptide structure.
Substitution: The amino groups in lysine and the carboxyl groups in glutamic acid can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under controlled conditions to induce oxidation.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides can be used to introduce new functional groups through substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield modified peptides with altered properties.
Scientific Research Applications
Lys-Pro-Glu has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and modification.
Biology: this compound is studied for its role in cellular processes and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of Lys-Pro-Glu involves its interaction with specific molecular targets and pathways. For example, it can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress . Additionally, this compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Lys-Pro-Glu can be compared with other tripeptides such as:
Glu-Lys-Pro: Similar in composition but with a different sequence, which can affect its biological activity.
Pro-Lys-Glu: Another tripeptide with the same amino acids but in a different order, leading to distinct properties.
Palmitoyl tripeptide-5: A synthetic peptide used in cosmetics for its collagen-boosting effects.
This compound is unique due to its specific sequence and the resulting biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H28N4O6 |
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Molecular Weight |
372.42 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H28N4O6/c17-8-2-1-4-10(18)15(24)20-9-3-5-12(20)14(23)19-11(16(25)26)6-7-13(21)22/h10-12H,1-9,17-18H2,(H,19,23)(H,21,22)(H,25,26)/t10-,11-,12-/m0/s1 |
InChI Key |
CNGOEHJCLVCJHN-SRVKXCTJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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